4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N,N-dimethyl-2-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-5-13-8(7(10)6-11-13)9(14)12(2)3/h6H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDQPMCNRBNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-5-carboxamide generally involves multiple steps. One common method includes the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-5-carboxamide is C_6H_10N_4O. The compound's structure includes a pyrazole ring, which is known for its reactivity and ability to form complexes with various biological targets. The amino and carboxamide groups enhance its solubility and reactivity, making it a versatile building block in organic synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as an enzyme inhibitor, particularly in the development of pharmaceuticals targeting various diseases.
- Enzyme Inhibition : The compound has shown promise in inhibiting chorismate mutase, an enzyme crucial for the biosynthesis of aromatic amino acids in microorganisms. This inhibition can potentially lead to antimicrobial effects .
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro assays showed IC50 values ranging from 19 nM to 73 nM against lung and gastric cancer cell lines .
Antimicrobial Applications
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This capability positions it as a candidate for developing new antibiotics, especially against resistant strains .
Anti-inflammatory Properties
The compound has been noted for its potential to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to influence biochemical pathways associated with inflammation could lead to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound derivatives on lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). The results indicated significant inhibition of cell proliferation, supporting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was effective against several pathogenic bacterial strains at concentrations lower than traditional antibiotics. This suggests its utility in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
The compound is compared below with analogs differing in substituent patterns, molecular weight, and synthesis routes.
Structural and Functional Group Variations
Key Compounds Analyzed:
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8) Substituents: Methyl at 1-position, propyl at 3-position, amino at 4-position, and carboxamide at 5-position. Formula: C₈H₁₄N₄O; Molecular Weight: 182.23 . Differences: The propyl group at the 3-position (vs. 1-position in the target compound) and lack of N,N-dimethylation on the amino group reduce steric bulk and alter electronic properties.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Substituents: Phenyl groups at 1- and 1'-positions, chloro at 4-position, cyano at 5'-position. Formula: C₂₁H₁₅ClN₆O; Molecular Weight: 403.1 . Differences: Aryl and halogen substituents increase molecular weight and polarity, leading to higher melting points (133–135°C) compared to alkyl-substituted analogs.
4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS 957261-73-3) Substituents: Methyl at 1-position, dimethylamino at carboxamide nitrogen, amino at 4-position. Formula: C₇H₁₁N₅O; Molecular Weight: 181.20 . Differences: Smaller alkyl groups (methyl vs. propyl) decrease lipophilicity and molecular weight.
Physicochemical Properties
- Halogens and Cyano Groups: Chloro and cyano substituents (e.g., in compound 3a) elevate melting points due to stronger intermolecular forces (dipole-dipole interactions) . N,N-Dimethylation: The dimethylamino group in the target compound may enhance solubility in polar aprotic solvents relative to unmodified amino groups .
Biological Activity
4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-5-carboxamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazole structure, has been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C8H14N4O
- IUPAC Name : this compound
- Physical Appearance : White to pale beige crystalline powder
- Solubility : Soluble in organic solvents such as chloroform, ethyl acetate, and methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function by inhibiting various enzymes or receptors involved in crucial biological pathways. The exact mechanisms can vary based on the specific application and cellular context .
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. For instance, studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| Other derivatives | SF-268 | 12.50 |
| Other derivatives | NCI-H460 | 42.30 |
These results indicate that the compound may effectively inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported notable activity against various pathogens, including bacteria and fungi. For example, certain synthesized pyrazole carboxamides demonstrated significant antifungal activity against Botrytis cinerea and exhibited antibacterial effects against strains like E. coli and S. aureus .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. It has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Study on Anticancer Potential
A study focused on the cytotoxic effects of various pyrazole derivatives, including this compound, against breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that these compounds could enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects .
Study on Antimicrobial Activity
Another investigation synthesized a series of pyrazole derivatives and assessed their antimicrobial activity against several bacterial strains. The study found that compounds with specific structural features exhibited enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Q & A
Q. What are the recommended synthetic routes for 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-5-carboxamide?
The synthesis of pyrazole carboxamides typically involves cyclocondensation of β-ketoesters or related precursors with hydrazine derivatives. For example, ethyl acetoacetate can react with substituted hydrazines under reflux in ethanol to form pyrazole intermediates, followed by carboxamide functionalization using dimethylamine or analogous reagents . Key steps include:
Q. How can researchers characterize the structural integrity of this compound?
Critical characterization methods include:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., dimethylamino and propyl groups) .
- IR Spectroscopy : Detect carboxamide C=O stretches (~1650–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C9H17N4O) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .
Q. What strategies optimize solubility and stability for in vitro assays?
- Solubility : Use polar aprotic solvents (DMSO or DMF) for stock solutions. For aqueous buffers, employ co-solvents (e.g., PEG-400) or cyclodextrin-based formulations .
- Stability : Conduct pH-dependent stability studies (pH 2–9) via HPLC monitoring. Store lyophilized samples at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Key SAR insights:
- Amino Group : The 4-amino moiety enhances hydrogen-bonding interactions with biological targets (e.g., kinases or enzymes). Methylation (N,N-dimethyl) reduces polarity, improving membrane permeability .
- Propyl Substituent : Longer alkyl chains (e.g., propyl vs. methyl) may increase lipophilicity and modulate target binding kinetics .
- Pyrazole Core : Rigidity of the pyrazole ring influences conformational stability in receptor pockets .
Methodology : Synthesize analogs with systematic substitutions (e.g., ethyl, isopropyl) and evaluate bioactivity using enzyme inhibition assays (IC50) .
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Molecular Dynamics (MD) Simulations : Model interactions with serum proteins (e.g., albumin) to predict plasma stability .
- Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity risks .
Q. How can researchers resolve contradictory bioactivity data across studies?
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies:
- Orthogonal Assays : Validate primary hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .
- Analytical Rigor : Ensure compound purity (>98%) via HPLC and LC-MS before biological testing .
- Structural Analogs : Compare activity of closely related derivatives to isolate substituent-specific effects .
Q. What in silico methods support target identification for this compound?
- Reverse Docking : Screen against databases (e.g., PDB, ChEMBL) to prioritize kinases or GPCRs .
- Pharmacophore Modeling : Align compound features (e.g., hydrogen-bond donors/acceptors) with known active sites .
- Network Pharmacology : Map compound-target-disease networks using platforms like STITCH or DisGeNET .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
